Mytilusl defensin
Description
Biological Context of Mytilus Spp. Immunity
Mussels of the genus Mytilus are sessile, filter-feeding bivalve mollusks that inhabit coastal environments characterized by a wide range of fluctuating physical, chemical, and biological conditions. nih.govfrontiersin.org These organisms are constantly exposed to a diverse array of microorganisms present in the surrounding seawater, including bacteria, viruses, and fungi. mdpi.com Despite the lack of an adaptive immune system, mussels have evolved a potent and complex innate immune system that enables them to thrive in such a microbe-rich environment. mdpi.comeurekaselect.com This innate immunity serves as the first line of defense and relies on both cellular and humoral components to recognize and eliminate potential pathogens. frontiersin.org
The primary cellular effectors of the mussel's immune system are the hemocytes, which are circulating immune cells found in the hemolymph. eurekaselect.combiologists.com These cells are responsible for crucial defense mechanisms such as phagocytosis, encapsulation of foreign particles, and the production of reactive oxygen species. biologists.complos.org The humoral component of their immunity involves a variety of soluble molecules, most notably a diverse arsenal (B13267) of antimicrobial peptides (AMPs). mdpi.commdpi.com These peptides are key effector molecules that can directly kill or inhibit the growth of invading microorganisms. ubc.ca The robust immune defenses of Mytilus spp. make them particularly resistant to infections compared to other bivalves. frontiersin.orgnih.gov
Overview of Host Defense Peptides in Marine Invertebrates
Host defense peptides (HDPs), often referred to as antimicrobial peptides (AMPs), are evolutionarily conserved components of the innate immune system found across all forms of life, including marine invertebrates. mdpi.comresearchgate.net These peptides are generally small, cationic, and amphipathic molecules. researchgate.net In marine invertebrates, which lack adaptive immunity, HDPs represent a major component of their defense against a vast array of pathogens encountered in the marine environment. mdpi.comresearchgate.net
These peptides exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses. mdpi.com They are either constitutively expressed or rapidly induced upon microbial challenge. researchgate.netmdpi.com The diversity in sequence and structure of these peptides is vast, which likely reflects an evolutionary adaptation to the wide range of potential pathogens in their environment. ubc.canih.gov In mollusks like mussels, several families of cysteine-rich AMPs have been identified, including defensins, mytilins, myticins, and mytimycins, which are primarily produced by hemocytes. mdpi.comgeneticsmr.org More recently, other families like myticalins and big defensins have also been discovered. mdpi.comresearchgate.net The study of these peptides is of significant interest due to their potential as novel therapeutic agents in an era of increasing antibiotic resistance. mdpi.com
Historical Perspective of Mytilus Defensin (B1577277) Discovery
The discovery of defensins in mussels marked a significant step in understanding the innate immunity of marine mollusks. Initially, research in the mid-1990s focused on identifying the molecules responsible for the antimicrobial activity observed in the hemolymph of mussels. In 1996, a defensin-like peptide, named MGD1 (Mytilus galloprovincialis defensin-1), was isolated from the plasma of the Mediterranean mussel, Mytilus galloprovincialis. ifremer.frsorbonne-nouvelle.fr This discovery was significant as it was the first time a member of the arthropod defensin family had been identified in a mollusk. sorbonne-nouvelle.fr
Subsequent research led to the characterization of additional defensin isoforms from both Mytilus galloprovincialis and Mytilus edulis. ifremer.frnih.gov For instance, two defensin isoforms, A and B, were identified in M. edulis. ifremer.fr In M. galloprovincialis, a second isoform, MGD2, was identified from hemocyte mRNA. biologists.comifremer.fr These early studies established that mussel defensins are small, cationic, and cysteine-rich peptides. ifremer.fr The primary structure of MGD-1 was found to contain 38 amino acids, including eight cysteines, which is a variation from the typical six cysteines found in insect defensins. sorbonne-nouvelle.fr This discovery provided evidence for a common ancestry of defensins between mollusks and arthropods, suggesting that these crucial defense molecules predate the evolutionary split of these two major invertebrate phyla. nih.gov
Interactive Data Table: Key Discoveries in Mytilus Defensin Research
| Year | Discovery | Species | Key Findings | Reference(s) |
| 1996 | Isolation and characterization of MGD1 | Mytilus galloprovincialis | First defensin identified in a mollusk; a 4 kDa peptide with 8 cysteines, active against Gram-positive and Gram-negative bacteria. | ifremer.frsorbonne-nouvelle.fr |
| 1996 | Isolation of defensin isoforms A and B | Mytilus edulis | Characterized two defensin isoforms from the blood of immune-challenged and untreated mussels. | ifremer.frnih.gov |
| 1999 | Identification of MGD2 isoform | Mytilus galloprovincialis | A second defensin isoform was identified from hemocyte mRNA. | biologists.comifremer.fr |
| 2000 | Solution structure of MGD-1 determined | Mytilus galloprovincialis | The 3D structure revealed a cystine-stabilized α-β motif with four disulfide bonds. | acs.orgrcsb.org |
| 2012 | Identification of big defensins | Mytilus galloprovincialis | A new family of defensins, named MgBDs, was identified through deep RNA sequencing. | researchgate.netcapes.gov.br |
| 2022 | Discovery of myticofensins | Mytilus coruscus | A novel family of defensins with structural similarities to arthropod defensins was identified. | researchgate.netnih.gov |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFGCPNDYPCHRHCKSIPGRYGGYCGGAHRLRCTC |
Origin of Product |
United States |
Molecular Characterization and Diversity of Mytilus Defensins
Gene Identification and Genomic Organization
The genomic basis for the vast diversity of defensins in Mytilus is rooted in the presence of multiple gene families, each with distinct characteristics and evolutionary histories. These families often exhibit significant variation, driven by gene duplication and divergence.
The first defensin (B1577277) identified in the Mediterranean mussel, Mytilus galloprovincialis, was MGD-1. researchgate.netnih.gov It was isolated from the plasma of mussels that had been immunized with bacteria. nih.gov This peptide was recognized as a new member of the arthropod defensin family based on its primary structure. nih.gov The initial characterization was performed on the purified protein, MGD-1, which demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Computer-based searches confirmed its classification within the arthropod defensin family, although it possesses unique features such as two extra cysteine residues. nih.gov
A significant family of defensins found in mussels is the big defensin family. researchgate.net Big defensins are characterized by a unique structure composed of a hydrophobic N-terminal domain and a C-terminal domain similar to β-defensins. frontiersin.org In Mytilus galloprovincialis, deep RNA sequencing led to the identification of eight novel transcripts belonging to this family, named MgBDs. researchgate.netnih.gov
Genomic analyses have revealed that the M. galloprovincialis genome contains six paralogous big defensin genes. nih.gov These genes are predominantly located in different, scattered genomic regions rather than in a single cluster. nih.gov This distribution suggests a complex evolutionary history involving gene duplication and translocation events. The gene architecture of most bivalve big defensins consists of three exons, where the coding sequence is split between the second and third exons. nih.gov In contrast to their high expression in the hemocytes of oysters, big defensins in mussels are primarily expressed in epithelial tissues. frontiersin.org This family of peptides is subject to presence/absence variation (PAV), meaning individual mussels may have different sets of these genes, contributing to the high intraspecific diversity of immune effectors. frontiersin.org
A novel family of defensins, named myticofensins, was identified in the mussel Mytilus coruscus. nih.gov Seven distinct transcripts were discovered, all sharing structural characteristics with arthropod defensins. researchgate.netnih.gov Expression profiling revealed that myticofensin genes are highly expressed in immune-related tissues such as hemocytes, gills, and digestive glands. researchgate.netnih.gov Following microbial challenges, the expression levels of myticofensins were significantly increased, suggesting they play an active role in the immune response. researchgate.net The discovery of this family further confirms the diversity of defensins within the Mytilus genus and highlights how different species have evolved unique sets of these defense molecules. nih.gov
Beyond the well-defined MGD, big defensin, and myticofensin families, the Mytilus immune system expresses other defensin-like peptides. The ongoing exploration of mussel transcriptomes and genomes has led to the discovery of additional families of cysteine-rich defense peptides. researchgate.netmdpi.com These include myticusins and pseudomytilins. researchgate.netmdpi.com Furthermore, research has pointed to three novel, distinct families of defensin-like peptides that feature a cysteine-stabilized αβ (CSαβ) motif, a hallmark of many defensins. researchgate.netmdpi.com These discoveries underscore that the repertoire of defensin-like molecules in mussels is even larger than previously understood. researchgate.net In addition to these, other families of cysteine-rich AMPs like myticins, mytilins, and mytimycins are also prominent in mussels, contributing to their robust innate immunity. mdpi.comgeneticsmr.org
Table 1: Genomic Characterization of Mytilus Defensin Families
| Family Name | Species of Origin | Number of Genes/Transcripts Identified | Key Genomic Features |
|---|---|---|---|
| MGD (Mytilus galloprovincialis Defensin) | Mytilus galloprovincialis | 1 (MGD-1 initially identified) | Identified from immunized mussel plasma; classified as a member of the arthropod defensin family. nih.gov |
| Big Defensins | Mytilus galloprovincialis | 8 transcripts; 6 paralogous genes | Genes are scattered in the genome; typically have a 3-exon structure; subject to presence/absence variation. researchgate.netfrontiersin.orgnih.gov |
| Myticofensins | Mytilus coruscus | 7 transcripts | Structurally similar to arthropod defensins; highly expressed in immune-related tissues. researchgate.netnih.gov |
| Other Defensin-like Families | Mytilus spp. | Multiple (e.g., myticusins, pseudomytilins) | Includes peptides with the characteristic cysteine-stabilized αβ (CSαβ) motif. researchgate.netmdpi.com |
Myticofensin Gene Family
Transcriptional Variants and Isoforms
A defining characteristic of the Mytilus defensin system is the extraordinary level of transcriptional variation and the existence of numerous isoforms. This diversity is a key strategy for combating a wide array of evolving pathogens. This phenomenon is not unique to defensins but is also observed in other AMP families in mussels, such as myticins and mytimycins. nih.govresearchgate.net
In Mytilus galloprovincialis, the mytimycin (B1577333) gene family exhibits massive diversity, with a study identifying 106 different sequence variants across just 16 individual mussels. nih.govresearchgate.net On average, each mussel possessed nine different mytimycin sequences, with five of them being unique to that individual. nih.gov This vast inter-individual variation is largely driven by gene presence/absence variation (PAV), where the set of genes differs between individuals. mdpi.comnih.gov Similarly, myticin-C genes show high variability, with up to four different alleles detected per individual, suggesting the presence of at least two myticin-C genes organized in tandem. plos.org
This high level of polymorphism results in each mussel having a potentially unique repertoire of defense molecules. researchgate.netresearchgate.net The genetic mechanisms generating this diversity appear to be based on single point mutations and the presence of different polymorphic alleles within the population, rather than alternative splicing. plos.org This is supported by studies in oysters, where over 30 different big defensin isoforms were sequenced, with the diversity arising from mutations and allelic differences. plos.org This enormous sequence variability is thought to be a critical component of the mussel's resilience to disease. plos.org
Protein Primary Structure Analysis
The functional diversity of Mytilus defensins is reflected in their primary protein structures. While they share common features like a net positive charge and a cysteine-stabilized structure, significant differences exist between families. nih.gov
Mytilus galloprovincialis Defensin-1 (MGD-1): The mature MGD-1 peptide is composed of 38 amino acids, including eight cysteine residues. nih.gov Its molecular mass is 4418 Da. nih.gov The structure is characterized by a cystine-stabilized α-β motif, which is stabilized by four intramolecular disulfide bonds, a feature that distinguishes it from many arthropod defensins that typically have three. acs.org The four disulfide bonds in MGD-1 are Cys4-Cys25, Cys10-Cys33, Cys14-Cys35, and Cys21-Cys38. acs.org
Big Defensins: Mature big defensins have a unique two-domain structure: a hydrophobic N-terminal region and a cationic C-terminal region that contains six conserved cysteines. frontiersin.org This C-terminal domain resembles that of β-defensins. frontiersin.org Multiple sequence alignments show a conserved cysteine pattern of C-X6-C-X3-C-X13(14)-C-X4-C-C. geneticsmr.org The precursor protein includes an N-terminal signal peptide that is cleaved to release the mature peptide. nih.gov
Myticofensins: This novel family from Mytilus coruscus is defined by structural features that are similar to those of arthropod defensins. nih.gov Further detailed analysis of their disulfide bridge arrangement and 3D structure is ongoing.
Myticins: For comparison, myticin C, another cysteine-rich AMP from Mytilus, consists of 43 amino acids with a molecular weight of 4.4 kDa. researchgate.net It also contains conserved cysteine residues that are crucial for its structure. researchgate.net
Table 2: Primary Structure of Mytilus Defensin Peptides
| Peptide Family | Example | Amino Acid Length | Molecular Weight (Da) | Cysteine Residues | Key Structural Features |
|---|---|---|---|---|---|
| MGD | MGD-1 | 38 | 4418 | 8 | Four disulfide bonds; cystine-stabilized α-β motif. nih.govacs.org |
| Big Defensin | MgBDs | ~90 (mature peptide) | ~12,500 (precursor) | 6 (in C-terminal domain) | Two-domain structure (N-terminal hydrophobic, C-terminal β-defensin-like); Conserved cysteine pattern. frontiersin.orggeneticsmr.org |
| Myticofensin | Myticofensins | Not specified | Not specified | Not specified | Structural features similar to arthropod defensins. nih.gov |
| Myticin | Myticin C | 43 | 4,400 | 8 | Cysteine-rich; cationic. researchgate.net |
Amino Acid Sequence Elucidation
The primary structure of several Mytilus defensins has been determined through protein purification and cDNA sequencing. One of the most studied is MGD-1 from the Mediterranean mussel, Mytilus galloprovincialis, a 39-residue peptide. biologists.comnih.gov Another isoform, MGD-2, has also been identified from its corresponding mRNA and shares a high degree of sequence homology with MGD-1. biologists.comnih.gov
In the blue mussel, Mytilus edulis, two defensins, designated Defensin A and Defensin B, have been isolated and sequenced. nih.govresearchgate.net These show significant similarity to the broad family of arthropod defensins. nih.gov The elucidation of these sequences has been fundamental to understanding their structure-function relationships and their evolutionary connection to defensins from other invertebrates.
Below is a table comparing the amino acid sequences of selected Mytilus defensins.
| Defensin Name | Species | Mature Peptide Amino Acid Sequence | No. of Residues |
| MGD-1 | M. galloprovincialis | GFGCPKEYPCHRHCKSIPGRCGGYCGWHRLRCTCYGR | 39 |
| MGD-2 | M. galloprovincialis | GFGCPNDYACHRHCKSIPGRCGGYCGGHRLRCTCYGR | 39 |
| Defensin A | M. edulis | XFGCXSHCFRHCKSLPGRCGGYCGGHRLRCXCYR | 36 |
| Defensin B | M. edulis | XFGCXSHCFRHCKSLPGRCGGYCGGHRLRCXCYR | 36 |
| Table 1: Amino acid sequences of various Mytilus defensins. Note: 'X' in Defensin A and B sequences indicates an unidentified residue. nih.govresearchgate.net |
Cysteine Residue Conservation and Patterns
A defining feature of defensins is the presence of multiple cysteine residues that form a stabilizing network of disulfide bonds. The number and spacing of these cysteines are highly conserved within defensin subfamilies and are critical for their three-dimensional structure.
Arthropod-like defensins isolated from Mytilus, such as Defensin A and B from M. edulis, typically exhibit six cysteine residues. unimore.it In contrast, defensins like MGD-1 from M. galloprovincialis have been characterized as containing eight cysteines. biologists.com This variation highlights the diversity within the defensin family even within the same genus. Another class, the big defensins, also found in mussels, possess a characteristic six-cysteine pattern within their C-terminal domain. researchgate.net
The arrangement of these cysteines follows specific patterns, or motifs, which are crucial for classification and understanding their structural fold.
| Defensin Type | Species Example | No. of Cysteines | Cysteine Pattern/Spacing |
| Arthropod-like | M. edulis | 6 | C...C-X3-C...C-X-C...C |
| MGD-1-like | M. galloprovincialis | 8 | C...C...C...C...C...C...C...C |
| Big Defensin | Mytilus spp. | 6 (in defensin domain) | C-X6-C-X3-C-X13/14-C-X4-C-C |
| Table 2: Conservation and patterns of cysteine residues in different types of Mytilus defensins. researchgate.netunimore.it |
Signal Peptide and Propeptide Regions
Mytilus defensins are synthesized as larger, inactive precursor proteins, or prepropeptides, which require processing to become active. biologists.commdpi.com This precursor structure is a common feature among secreted peptides and ensures that the potent antimicrobial activity of the defensin is reserved until it is needed.
The precursor protein has a tripartite organization:
N-terminal Signal Peptide : This is a short, hydrophobic sequence at the beginning of the polypeptide chain. biologists.com For MGDs, this signal peptide is 21 amino acids long. biologists.comnih.gov Its function is to direct the newly synthesized protein into the secretory pathway of the cell.
Mature Defensin Region : This central part of the precursor is the sequence that will become the final, active antimicrobial peptide. This region is often hypervariable between different defensin isoforms. mdpi.com
C-terminal Propeptide : Following the mature peptide sequence is a C-terminal extension, also known as a propeptide or pro-region. In MGDs, this is a 21-residue extension that is rich in acidic amino acids like aspartic and glutamic acid. biologists.comnih.gov This anionic propeptide is thought to neutralize the positive charge of the cationic mature peptide, potentially preventing self-toxicity and assisting in proper folding. mdpi.com
The signal peptide and propeptide regions are generally more conserved across different defensin isoforms compared to the hypervariable mature peptide region. mdpi.com
Post-Translational Processing and Maturation
The conversion of the inactive prepropeptide into a functional defensin involves a series of precise enzymatic steps known as post-translational processing. These modifications are essential for the defensin's structure, stability, and biological activity.
Precursor Cleavage Mechanisms
The maturation of a Mytilus defensin requires at least two distinct cleavage events. The first step is the removal of the N-terminal signal peptide. This is carried out by a signal peptidase enzyme as the precursor protein enters the endoplasmic reticulum. biologists.com Analysis of the MGD precursor sequence suggests the cleavage site is located immediately after the signal peptide, releasing the pro-defensin into the secretory pathway. biologists.com
The second cleavage event releases the mature defensin from the C-terminal propeptide. This processing often occurs at specific dibasic sites (e.g., Lys-Arg) within the precursor sequence. mdpi.com For MGD1 and MGD2, a conserved 'GRR' sequence serves as a recognition site for proprotein convertases, enzymes that cleave the propeptide, and may also signal for C-terminal amidation. biologists.com This final cleavage activates the peptide, which is then stored in the granules of immune cells (hemocytes) until released in response to a pathogen. biologists.comresearchgate.net
Formation of Disulfide Bonds
The formation of intramolecular disulfide bonds between cysteine residues is arguably the most critical post-translational modification for defensins. These covalent linkages are essential for creating the compact, stable, and functionally important three-dimensional structure. The resulting fold is often a cysteine-stabilized α-helix/β-sheet (CSαβ) motif. ifremer.fr
The connectivity of these bonds, or the disulfide bridge pattern, is specific to the defensin subfamily.
MGD-1 , with its eight cysteines, forms four disulfide bonds with a Cys1-Cys5, Cys2-Cys6, Cys3-Cys7, and Cys4-Cys8 pattern (based on mytilin, a related peptide). However, direct NMR analysis of MGD-1 revealed a Cys4–Cys25, Cys10–Cys33, Cys14–Cys35, and Cys21–Cys38 connectivity (using residue numbering of the mature peptide). nih.govacs.org
Big defensins found in invertebrates form three disulfide bonds with a C1-C5, C2-C4, and C3-C6 linkage. researchgate.net
Arthropod-like defensins , such as Pv-Def from the green mussel, typically have a C1-C4, C2-C5, C3-C6 disulfide bridge pattern.
This rigid structure conferred by the disulfide bridges is vital for the stability of the peptide in the harsh extracellular environment and for its ability to interact with microbial membranes. unimore.it
| Defensin Type | No. of Disulfide Bonds | Typical Disulfide Bridge Connectivity |
| MGD-1 | 4 | Cys4-Cys25, Cys10-Cys33, Cys14-Cys35, Cys21-Cys38 |
| Big Defensin | 3 | C1-C5, C2-C4, C3-C6 |
| Arthropod-like Defensin | 3 | C1-C4, C2-C5, C3-C6 |
| Table 3: Disulfide bond arrangements in Mytilus defensin families. researchgate.netnih.gov |
Other Relevant Post-Translational Modifications (e.g., hydroxylation, cyclization)
Beyond proteolytic cleavage and disulfide bond formation, other modifications can occur, further diversifying the chemical properties of Mytilus defensins.
One significant modification is the hydroxylation of amino acid residues. Analysis of native MGD-1 from M. galloprovincialis revealed that the tryptophan residue at position 28 (Trp28) is hydroxylated. biologists.comacs.org While synthetic MGD-1 without this modification still displays antimicrobial activity, this hydroxylation may play a role in fine-tuning its biological function or stability. nih.govacs.org
Cyclization , the formation of a peptide bond between the N- and C-termini, is a modification that can significantly increase peptide stability. While common in other antimicrobial peptides, there is currently no specific evidence to suggest that Mytilus defensins undergo cyclization.
Another potential modification is C-terminal amidation , which removes the negative charge of the C-terminal carboxyl group. The presence of a 'GRR' signal in the MGD precursor is a known signal for this process, though direct confirmation in native Mytilus defensins requires further study. biologists.com
Structural Biology of Mytilus Defensins
Secondary Structure Prediction and Analysis
The secondary structure of Mytilus defensins is dominated by a highly conserved motif known as the cysteine-stabilized alpha-helix/beta-sheet (CSαβ) scaffold. nih.govresearchgate.net This motif is a hallmark of a large superfamily of defense peptides found across various taxa, including other mollusks, arthropods, and even fungi. nih.govresearchgate.net
The CSαβ structure consists of:
An N-terminal α-helix .
A two-stranded antiparallel β-sheet arranged in a β-hairpin. ifremer.fr
These secondary structure elements are tightly connected and stabilized by a network of intramolecular disulfide bonds. ifremer.fr For instance, in the well-studied Mytilus galloprovincialis defensin (B1577277) 1 (MGD-1), the α-helical segment spans from residue Asparagine-7 (Asn7) to Serine-16 (Ser16). acs.orgnih.govmapress.com The two antiparallel β-strands are formed by residues Arginine-20 (Arg20) to Cysteine-25 (Cys25) and Cysteine-33 (Cys33) to Arginine-37 (Arg37). acs.orgnih.govmapress.comrcsb.org This defined arrangement of α-helix and β-sheets is a conserved feature among Mytilus defensins and related peptides like mytilins, which also adopt a nearly identical CSαβ fold. nih.govifremer.frnih.gov The analysis of the primary sequence of Mytilus defensin isoforms, such as MGD1 and MGD2, reveals a high degree of homology, particularly in the conservation of cysteine residues and the distribution of hydrophilic and hydrophobic residues, suggesting a shared secondary structure. mapress.combiologists.com
Three-Dimensional (3D) Structural Determination
The precise three-dimensional arrangement of Mytilus defensins has been elucidated primarily through high-resolution nuclear magnetic resonance (NMR) spectroscopy, complemented by comparative modeling based on structurally related peptides.
The solution structure of Mytilus galloprovincialis defensin 1 (MGD-1) was successfully determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy. acs.orgnih.govrcsb.orgplos.org These studies provided a detailed atomic-level view of the peptide's architecture, confirming the presence of the CSαβ motif. acs.orgnih.govmapress.com
A key feature revealed by NMR is the unique disulfide bridge pattern in MGD-1, which distinguishes it from many other defensins. MGD-1 is stabilized by four intramolecular disulfide bonds, in contrast to the three bonds typically found in arthropod defensins. acs.orgnih.gov The specific cysteine pairings in MGD-1 are:
Cys4–Cys25
Cys10–Cys33
Cys14–Cys35
Cys21–Cys38
Three of these bonds (Cys4-Cys25, Cys10-Cys33, Cys14-Cys35) form the highly constrained hydrophobic core of the molecule, while the fourth, an original bond (Cys21-Cys38), is more exposed to the solvent. acs.orgrcsb.orgunimore.it NMR studies also identified a cis conformation for the peptide bond between Cys4 and Proline-5, a specific structural feature of MGD-1. acs.orgrcsb.org The structure of a related mussel peptide, mytilin, has also been solved by NMR and shows a very similar CSαβ fold and a four-disulfide bond pattern, highlighting a conserved structural solution for defense in Mytilus. ifremer.frnih.govunimore.itrcsb.org
| Structural Feature | Residue Range / Connectivity | Reference |
|---|---|---|
| PDB ID | 1FJN | rcsb.orgebi.ac.uk |
| α-Helix | Asn7 - Ser16 | acs.orgnih.govrcsb.org |
| β-Sheet (Strand 1) | Arg20 - Cys25 | acs.orgnih.govrcsb.org |
| β-Sheet (Strand 2) | Cys33 - Arg37 | acs.orgnih.govrcsb.org |
| Disulfide Bonds | Cys4 - Cys25 | acs.orgnih.govrcsb.org |
| Cys10 - Cys33 | ||
| Cys14 - Cys35 | ||
| Cys21 - Cys38 |
Modeling approaches have also been applied to other related Mytilus peptides, like myticins. nih.govresearchgate.net Although the structure of myticin has not been experimentally determined, computational modeling strongly predicts that it also adopts a CSαβ fold stabilized by four disulfide bonds, similar to defensins and mytilins. nih.govresearchgate.net This structural conservation across different families of AMPs within the same organism underscores the evolutionary success of the CSαβ scaffold. nih.gov The C10C peptide fragment, designed from mytilin based on the defensin structure, was found to be structurally comparable to other β-hairpin antimicrobial peptides like protegrin and tachyplesin. ifremer.frnih.gov
| Peptide | Organism/Family | Core Structural Motif | Number of Disulfide Bonds | Reference |
|---|---|---|---|---|
| MGD-1 | Mytilus galloprovincialis | CSαβ | 4 | acs.orgnih.gov |
| Mytilin | Mytilus galloprovincialis | CSαβ | 4 | ifremer.frnih.govrcsb.org |
| Insect Defensin A | Insect | CSαβ | 3 | acs.org |
| Scorpion Toxins | Scorpion | CSαβ | 3-4 | acs.orgrcsb.org |
| Myticin (Predicted) | Mytilus galloprovincialis | CSαβ | 4 | nih.govresearchgate.net |
NMR Spectroscopy Studies
Structure-Function Relationships at the Molecular Level
The antimicrobial activity of Mytilus defensins is intricately linked to their three-dimensional structure. The specific spatial arrangement of charged and hydrophobic residues is critical for their interaction with and disruption of microbial membranes.
The structure of MGD-1 displays a distinct amphipathic character, with positively charged and hydrophobic side chains segregated into specific surface regions. acs.orgrcsb.org The positively charged residues are organized into three clusters, which are thought to facilitate the initial electrostatic attraction to the negatively charged components of bacterial cell walls. acs.orgrcsb.org This is complemented by a large hydrophobic cluster, which is crucial for subsequent steps of the antimicrobial action. acs.org
Research on truncated and synthetic fragments of related mussel peptides has provided direct evidence for the importance of specific structural regions. Studies on mytilin, which is structurally similar to MGD-1, revealed that the loop connecting the two β-strands is a key determinant of biological activity. ifremer.fr A synthetic 10-amino-acid cyclic peptide (C10C) designed from this loop region, which forms a stable β-hairpin constrained by two disulfide bonds, was sufficient to inhibit both viral and bacterial pathogens. ifremer.frnih.gov The destruction of this stabilized β-hairpin structure, either by removing the disulfide bonds or by shortening the peptide, resulted in a complete loss of biological activity. ifremer.frnih.gov This demonstrates that the conserved CSαβ fold is essential for creating the correct conformation of the active loop region.
Interestingly, while MGD-1 possesses a fourth disulfide bond (Cys21-Cys38) not present in many insect defensins, its bactericidal activity against Gram-positive bacteria is similar to that of insect defensin A. acs.orgnih.gov This suggests that this additional, solvent-exposed disulfide bond is not essential for this specific biological activity. acs.orgmapress.comrcsb.org Furthermore, post-translational modifications, such as the hydroxylation of Tryptophan-28 (Trp28) observed in native MGD-1, have been shown through studies with synthetic analogues to be unnecessary for its antimicrobial effect. acs.orgnih.gov
Gene Expression and Regulation of Mytilus Defensins
Constitutive Expression Patterns
Mytilus defensins exhibit a baseline level of expression in various tissues even in the absence of an immediate immune threat. This constitutive expression ensures a state of readiness, providing a first line of defense against potential invaders.
Research has revealed a distinct pattern of defensin (B1577277) gene expression across different mussel tissues, highlighting their specialized roles in local immunity.
Hemocytes: Circulating hemocytes are a primary site of defensin expression. researchgate.netbiologists.comnih.govresearchgate.netifremer.frresearchgate.net Studies on Mytilus galloprovincialis have shown that defensin precursors are abundantly expressed in these immune cells. biologists.comnih.govresearchgate.net In fact, defensins, along with other AMPs like mytilins and myticins, are abundant in hemocytes. ifremer.frresearchgate.net However, compared to myticin and mytilin, defensin is the least expressed AMP in naïve mussels. nih.govnih.gov
Gills: The gills, being in constant contact with the surrounding water, are a critical site for immune surveillance. Several studies have identified the gills as a key location for defensin expression. researchgate.netfrontiersin.org In Mytilus galloprovincialis, specific big defensin genes, such as Mg-BigDef3, are constitutively expressed in the gills. frontiersin.org This localized expression suggests a role in maintaining homeostasis at this major epithelial surface. frontiersin.org
Digestive Gland: The digestive gland is another tissue where defensin expression has been noted. researchgate.netfrontiersin.org For instance, the big defensin gene Mg-BigDef1 in M. galloprovincialis is constitutively expressed in the digestive gland. frontiersin.org This points to a defensive function within the digestive system, a primary route for pathogen entry.
Mantle: The mantle, particularly at its edge, is a site of continuous defensin expression. researchgate.netfrontiersin.org In M. galloprovincialis, the big defensin gene Mg-BigDef6 shows constitutive expression in the mantle. frontiersin.org
Other Tissues: While the aforementioned tissues are primary sites, lower levels of defensin expression have also been detected in the adductor muscle, foot, and gonad. nih.gov In the Manila clam, a close relative, high levels of defensin mRNA were found in the adductor, foot, palp, and siphon tissues of infected individuals, but lower levels in uninfected clams. nih.gov
Plasma: Following synthesis in hemocytes, defensins are released into the plasma, the cell-free component of the hemolymph. biologists.comnih.gov Bacterial challenges have been shown to trigger an increase in the concentration of MGD1 (a Mytilus galloprovincialis defensin) in the plasma. biologists.comnih.gov
Interactive Table 1: Tissue-Specific Localization of Mytilus Defensin Expression
| Tissue | Species | Key Findings | References |
| Hemocytes | Mytilus galloprovincialis, Mytilus edulis | Primary site of abundant defensin precursor expression. | researchgate.netbiologists.comnih.govresearchgate.netifremer.frresearchgate.net |
| Gills | Mytilus coruscus, Mytilus galloprovincialis | High expression levels, with specific big defensins constitutively expressed. | researchgate.netfrontiersin.org |
| Digestive Gland | Mytilus coruscus, Mytilus galloprovincialis | Constitutive expression of specific big defensin genes. | researchgate.netfrontiersin.org |
| Mantle | Mytilus galloprovincialis | Continuous expression, particularly of certain big defensin genes. | researchgate.netfrontiersin.org |
| Intestine | Mytilus galloprovincialis | Defensin-like substances and immune reactivity found in the intestine epithelium. | ifremer.frresearchgate.net |
| Plasma | Mytilus galloprovincialis | Defensins are released into the plasma from hemocytes upon bacterial challenge. | biologists.comnih.gov |
Within the tissues, defensin localization is further refined at the cellular level, primarily within specific cell types equipped for immune defense.
Granulocytes: Immunocytochemistry studies have pinpointed granulocytes, a type of hemocyte, as the main cellular reservoir for defensins. biologists.comnih.govresearchgate.netifremer.frresearchgate.net Specifically, defensins are predominantly found in the vesicles of a granulocyte subclass containing small granules. biologists.comnih.govresearchgate.netifremer.fr They have also been identified in the large, clear granules of another granulocyte subclass. biologists.comnih.govresearchgate.netifremer.fr This storage within granules suggests a mechanism for rapid release upon stimulation. biologists.comnih.govifremer.fr
Enterocytes: Interestingly, defensin immune reactivity has also been observed in the granular structures of enterocytes, the epithelial cells lining the intestine. biologists.comnih.govresearchgate.netifremer.frresearchgate.net This finding suggests a localized defense mechanism within the gut, preventing the translocation of pathogens from the intestinal lumen into the body cavity. ifremer.fr
Tissue-Specific Localization (e.g., hemocytes, gills, digestive gland, mantle, muscles, gonad, intestine, plasma)
Modulated Expression in Response to Environmental Stimuli
The expression of Mytilus defensin genes is not static; it is dynamically modulated in response to a variety of environmental challenges, particularly those involving pathogenic microorganisms.
Exposure to pathogens triggers a significant upregulation of defensin gene expression, a hallmark of the innate immune response in mussels.
Vibrio splendidus : This marine bacterium is a known pathogen, and studies have shown that it can induce defensin expression in mussels. In Mytilus galloprovincialis, challenge with Vibrio splendidus led to an upregulation of MGD-1 gene expression between 1 and 24 hours post-injection. unimore.it However, some studies have reported conflicting results, with a decrease in mytilin and myticin mRNA levels after V. splendidus challenge, while defensin levels were almost suppressed by Micrococcus lysodeikticus. nih.gov In a repeated challenge experiment, defensin MGD-1 was inhibited after a second injection of V. splendidus. frontiersin.orgnih.gov Transcriptomic analyses of mussel gills following a V. splendidus infection have further demonstrated their role in the immune response. csic.es
Micrococcus lysodeikticus : This Gram-positive bacterium has also been used in challenge studies. In contrast to the response to some other bacteria, injection with M. lysodeikticus has been shown to suppress defensin mRNA levels in M. galloprovincialis. nih.gov However, in the Manila clam, challenge with Vibrio tapetis led to high levels of defensin mRNA in various tissues. nih.gov
While much of the research has focused on bacterial challenges, there is evidence for the induction of defensin expression by other microorganisms.
Fungal Agents: In Mytilus galloprovincialis, injection of the filamentous fungus Fusarium oxysporum induced a strong and sudden increase in the expression of the antifungal peptide mytimycin (B1577333), while mytilin and myticin showed no stimulation. researchgate.net Although this study did not focus on defensins, it highlights the specificity of the mussel's immune response to different types of pathogens.
Viral Agents: The role of defensins in the antiviral response of mussels is an area of ongoing research. While direct evidence for defensin upregulation in response to viral infections in Mytilus is still emerging, the broad antimicrobial spectrum of defensins suggests a potential role in antiviral defense.
Interactive Table 2: Modulated Expression of Mytilus Defensins in Response to Immune Challenges
| Stimulus | Mussel Species | Tissue/Cell Type | Observed Effect on Defensin Expression | References |
| Vibrio splendidus | Mytilus galloprovincialis | Hemocytes | Upregulation of MGD-1 gene expression (1-24h post-injection). | unimore.it |
| Vibrio splendidus | Mytilus galloprovincialis | Hemocytes | Inhibition of defensin MGD-1 after repeated challenge. | frontiersin.orgnih.gov |
| Micrococcus lysodeikticus | Mytilus galloprovincialis | Hemocytes | Suppression of defensin mRNA. | nih.gov |
| Vibrio tapetis | Ruditapes philippinarum (Manila Clam) | Hemocytes, Gills, Mantle, Digestive Tubules | High levels of defensin mRNA expression. | nih.gov |
| Fusarium oxysporum | Mytilus galloprovincialis | Hemocytes | Strong induction of mytimycin (antifungal peptide), but not defensins. | researchgate.net |
Response to Bacterial Pathogens (e.g., Vibrio splendidus, Micrococcus lysodeikticus)
Environmental Factor Influence (e.g., temperature, salinity)
The expression of defensin genes in Mytilus species is significantly modulated by abiotic environmental factors, primarily water temperature and salinity. These factors can act as stressors that trigger changes in the mussel's physiological and immune status, leading to altered defensin transcript levels.
Research on Mytilus galloprovincialis has revealed a positive correlation between water temperature and the expression of defensin genes. nih.govifremer.fr Studies conducted over several years in the French Mediterranean coast showed that defensin transcripts were significantly more abundant during the warmer spring and summer months compared to the colder winter period. nih.govifremer.fr Similarly, studies on the Chilean mussel, Mytilus chilensis, have noted that changes in defensin gene expression can be correlated with temperature. researchgate.net In adult Mytilus galloprovincialis and Mytilus edulis, temperature stress has been shown to potentially lead to an overexpression of the defensin gene MGD2. nih.gov
Salinity is another critical environmental parameter affecting defensin expression. Studies have demonstrated that salinity influences the expression of defensin genes, although quantifying this relationship has proven complex. nih.govifremer.fr In Mytilus chilensis, defensin expression levels have been correlated with the influx of fresh water, which directly impacts local salinity. researchgate.net Down-regulation of certain heat shock proteins has been observed in low salinity environments, indicating the broad impact of salinity on the mussel's stress response pathways, which include antimicrobial peptide expression. researchgate.net
The combined effects of environmental variables create a complex regulatory landscape. For instance, in Mytilus chilensis, the interplay between temperature, chlorophyll (B73375) levels (as an indicator of food availability), and freshwater influx collectively influences the expression of defensin and other immune-related genes. researchgate.net
Influence of Environmental Factors on Mytilus Defensin Gene Expression
| Factor | Mytilus Species | Observed Effect on Defensin Expression | Source |
|---|---|---|---|
| Temperature | M. galloprovincialis | Positive influence; higher expression in spring-summer. nih.govifremer.fr | nih.govifremer.fr |
| Temperature | M. chilensis | Expression levels correlated with temperature changes. researchgate.net | researchgate.net |
| Temperature Stress | M. galloprovincialis / M. edulis | Potential overexpression of MGD2 gene. nih.gov | nih.gov |
| Salinity | M. galloprovincialis | Observed influence on expression, but relationship not quantified. nih.govifremer.fr | nih.govifremer.fr |
| Freshwater Influx (Salinity) | M. chilensis | Expression levels correlated with freshwater influence. researchgate.net | researchgate.net |
Seasonal and Geographic Variation in Expression
Stemming from the influence of environmental factors, the expression of Mytilus defensins exhibits distinct seasonal and geographic patterns. Seasonal fluctuations are largely driven by predictable changes in temperature and associated biological cycles, such as reproduction. nih.gov
In Mytilus galloprovincialis, defensin expression is markedly higher in the spring and summer, coinciding with warmer water temperatures. nih.govifremer.fr Conversely, one study noted that defensin expression was not even detectable during the winter. ifremer.fr This seasonal pattern suggests an adaptive mechanism, potentially preparing the mussel for a higher pathogen load during warmer seasons when bacterial proliferation is more likely. The reproductive cycle, which is itself influenced by temperature, has been identified as a major biotic factor contributing to the seasonality of gene expression in mussels. nih.gov
Geographic variation in defensin expression is also evident and appears to be a result of local adaptation to different environmental conditions. researchgate.net A study on Mytilus chilensis across five different sites in southern Chile found significant spatial variability in the expression of defensin and other stress-related genes. researchgate.netfishlarvae.org These differences in gene expression patterns were correlated with local oceanographic conditions, such as temperature and food availability, rather than simply the geographic distance between the populations. fishlarvae.org This indicates that local environmental pressures are strong drivers of phenotypic changes, including the basal expression levels of key immune genes like defensin. researchgate.net
Summary of Seasonal and Geographic Expression Studies on Mytilus Defensin
| Study Focus | Mytilus Species | Location/Timeframe | Key Findings on Defensin Expression | Source |
|---|---|---|---|---|
| Seasonal Variation | M. galloprovincialis | Palavas Laguna, France (2005-2008) | More expressed in spring-summer than in winter. nih.govifremer.fr | nih.govifremer.fr |
| Seasonal Variation | M. galloprovincialis | Not specified | Expression not detectable in winter. ifremer.fr | ifremer.fr |
| Geographic Variation | M. chilensis | Southern Chile (5 sites) | Spatial variability in expression corresponds to local oceanographic variability, not just geographic distance. researchgate.netfishlarvae.org | researchgate.netfishlarvae.org |
| Seasonal Modulators | M. galloprovincialis | Delta del Ebro, Spain | Temperature and the reproductive cycle are major modulators of seasonal gene expression. nih.gov | nih.gov |
Developmental Expression Profiles (e.g., larval stages)
The expression of Mytilus defensins is tightly regulated throughout the mussel's life cycle, with distinct profiles observed during developmental stages. Generally, defensins are not significantly expressed during the early planktonic larval phases.
Studies on Mytilus galloprovincialis and Mytilus edulis have shown that the expression of the defensin MGD2 is developmentally regulated. nih.gov This gene is not expressed in mussels until after the crucial life stages of larval settlement and metamorphosis. nih.gov Similarly, research on a novel defensin family, the myticofensins, in the Korean mussel Mytilus coruscus, revealed that most myticofensin transcripts were either undetectable or present at very low levels during the various larval stages. researchgate.netnih.gov
This lack of early-stage defensin expression contrasts with other antimicrobial peptides (AMPs) in mussels. For example, myticin C is reportedly the only known mussel AMP to be expressed during the larval stages, highlighting a specific and differential regulation of AMP families during development. plos.orgnih.gov The general upregulation of immune-related genes appears to occur later, with transcriptome analysis of M. coruscus showing an enrichment of these genes at the pediveliger stage, which is the stage just before settlement and metamorphosis. mdpi.com This suggests that the mussel's immune system, including defensin-mediated defenses, becomes more fully active as the larva prepares to transition from a planktonic to a benthic lifestyle, where it will encounter a different and more concentrated set of microbial challenges. mdpi.com
Regulatory Mechanisms of Gene Expression
The expression of Mytilus defensin genes is controlled by complex intracellular signaling pathways that translate external stimuli, such as the presence of pathogens or environmental stress, into a transcriptional response. While research is ongoing, evidence points to the Nuclear Factor-kappa B (NF-κB) signaling pathway as a central regulatory mechanism, a role it plays across a wide range of animal phyla, from insects to vertebrates. oup.com
In bivalves, the NF-κB pathway is a key signal transducer that promotes the immune response. researchgate.net Studies in the scallop Argopecten purpuratus, a related mollusk, have shown that big defensin genes are regulated by the NF-κB/Rel pathway. researchgate.net This regulation involves inhibitors of NF-κB (IκB), which, when degraded, allow active NF-κB dimers to move into the nucleus and initiate the transcription of target genes, including those for antimicrobial peptides. researchgate.net
In Mytilus galloprovincialis, components of the Toll/NF-κB pathway are upregulated after bacterial challenge, supporting its role in activating an immune response. researchgate.net Following repeated exposure to the bacterium Vibrio splendidus, mussels show a modulation of genes involved in the regulation of the NF-κB signaling pathway, suggesting a sophisticated control mechanism to manage inflammatory responses. units.it The promoters of stress-response genes in Mytilus, such as Hsp90, are known to be complex, containing dense regions of binding sites for various transcription factors, which allows for intricate regulation in response to diverse conditions. plos.org It is highly probable that defensin genes are governed by similarly complex regulatory regions that integrate signals from multiple pathways, including the NF-κB cascade, to fine-tune their expression according to the specific needs of the mussel's immune defense.
Functional Characterization and Biological Roles
Role in Innate Immunity of Mytilus Spp.
The innate immune system of mussels relies heavily on cellular and humoral components to combat infections. Mytilus defensins are integral to this system, providing a rapid and effective response against invading microorganisms. nih.govresearchgate.net
Mytilus defensins are primarily synthesized in circulating hemocytes, the immune cells of mussels. researchgate.netifremer.fr Specifically, they are produced and processed within granulocytes, a type of hemocyte. bioline.org.br Upon bacterial challenge, these defensins are released from the hemocytes into the plasma, indicating their role in the systemic immune response. bioline.org.br Research has shown that defensin-containing hemocytes migrate to the site of infection, suggesting a localized defense mechanism. ifremer.fr This cellular response is a critical aspect of the mussel's ability to encapsulate and eliminate pathogens. nih.gov Furthermore, the expression of defensin (B1577277) genes can be induced by pathogen infection, highlighting their responsive role in the immune system. bioline.org.br
In addition to their direct antimicrobial activity, there is evidence that some antimicrobial peptides in mussels can work synergistically with other immune components. For instance, certain peptides, while not highly antimicrobial on their own, can enhance the activity of defensins. mdpi.com This cooperative action underscores the complexity and efficiency of the mussel's innate immunity.
Integration within the Mussel Immune System
Mechanisms of Antimicrobial Activity
Mytilus defensins exhibit a broad spectrum of activity against various microorganisms, including bacteria, fungi, and viruses. Their mode of action often involves interaction with and disruption of the microbial cell membrane. portlandpress.com
Mytilus defensins are potent against a range of Gram-positive bacteria. acs.orguniprot.org The primary mechanism of antibacterial action involves the specific binding to lipid II, a precursor molecule in the synthesis of the bacterial cell wall peptidoglycan. uniprot.orgencyclopedia.pub This interaction inhibits cell wall formation, leading to bacterial death. uniprot.org The structure of Mytilus defensin, particularly its positively charged and hydrophobic regions, is crucial for this activity. acs.org While highly effective against Gram-positive bacteria, their activity against Gram-negative bacteria can be significant as well. mdpi.com The cationicity of the peptide plays a role in its efficiency in killing bacteria, as it facilitates the depolarization of the bacterial cytoplasmic membrane. nih.gov
Table 1: Antibacterial Activity of Mytilus Defensin Analogs This table summarizes the antimicrobial activity of analog peptides derived from the C-terminus of Mytilus galloprovincialis defensin 1 (MGD-1). The region of loop 3 (CGGWHRLRC) in the C-terminus of MGD-1 was identified as a crucial region for antimicrobial activity. mdpi.com
| Bacterial Strain | Analog Peptide | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Staphylococcus aureus | CGGWHRLRC | >100 | mdpi.com |
| Escherichia coli | CGGWHRLRC | 50 | mdpi.com |
| Pseudomonas aeruginosa | CGGWHRLRC | >100 | mdpi.com |
| Enterococcus faecalis | CGGWHRLRC | >100 | mdpi.com |
| Candida albicans | CGGWHRLRC | 25 | mdpi.com |
Mytilus defensins and related peptides have also demonstrated antifungal properties. nih.govresearchgate.net Research on myticin C, another AMP from Mytilus galloprovincialis, has shown activity against the fungus Fusarium oxysporum. researchgate.net The mechanism of antifungal action is believed to involve interaction with the fungal cell membrane. portlandpress.com Some studies have indicated that the antifungal activity of certain mussel AMPs can be pH-dependent. researchgate.net
The antiviral capabilities of Mytilus defensins and other mussel AMPs are an area of growing research. Studies have shown that fragments of Mytilus defensin can prevent HIV-1 infection. nih.gov Specifically, a 10-amino acid fragment of MGD-1 was found to inhibit mortality in shrimp against White Spot Syndrome Virus (WSSV) by directly binding to and disrupting the viral envelope. encyclopedia.pub Another mussel AMP, myticin C, has demonstrated antiviral activity against Ostreid herpesvirus 1 (OsHV-1) and human herpesviruses HSV-1 and HSV-2. researchgate.net Mytilin, a peptide with a structure similar to defensin, also shows in vitro antiviral activity. ifremer.fr The mechanism appears to involve direct interaction with the virus, preventing it from infecting host cells. nih.govifremer.fr
Table 2: Antiviral and Antiprotozoan Activity of Mytilus Defensin Fragments This table shows the activity of truncated fragments of Mytilus galloprovincialis defensin against various pathogens. nih.gov
| Pathogen | Defensin Fragment | ID50 (µM) | Reference |
| Trypanosoma brucei | Fragment D | 4-12 | nih.gov |
| Trypanosoma brucei | Fragment P | 4-12 | nih.gov |
| Leishmania major | Fragment D | 12-45 | nih.gov |
| Leishmania major | Fragment P | 12-45 | nih.gov |
| HIV-1 | Fragment P | 20 (Prevention) | nih.gov |
| HIV-1 | Fragment Q | 20 (Prevention) | nih.gov |
Interaction with Microbial Targets
Mytilus defensins exhibit a broad spectrum of activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. geneticsmr.orgoup.com The primary mechanism of action for many defensins involves the disruption of microbial cell membranes, leading to depolarization, inhibition of respiration, and loss of essential cytoplasmic components like potassium and ATP. oup.com
Two well-characterized defensin isoforms from Mytilus galloprovincialis, MGD1 and MGD2, have demonstrated potent antibacterial activity. mdpi.com MGD1, in particular, is effective against both Gram-positive and Gram-negative bacteria. Synthetic MGD-1 has shown bactericidal activity comparable to that of insect defensin A, particularly against Gram-positive bacteria. acs.org Another significant defensin-like peptide, Myticin C, displays activity against the fungus Fusarium oxysporum, E. coli, and various Gram-positive bacteria. nih.govresearchgate.net Its antimicrobial action can be pH-dependent, with increased efficacy in acidic environments, which may be relevant within the phagocytic cells of the mussel. mdpi.com Myticins A and B are primarily active against Gram-positive bacteria, while Myticin B also shows activity against Fusarium oxysporum and E. coli. nih.gov
Beyond bacteria and fungi, Myticin C has demonstrated significant antiviral properties. It has been shown to be effective against fish viruses, such as the viral haemorrhagic septicaemia rhabdovirus (VHSV), as well as ostreid herpesvirus (OsHV-1) and even human herpes simplex viruses (HSV-1 and HSV-2). mdpi.comnih.gov This broad antiviral activity highlights its potential as a versatile host defense molecule.
Table 1: Microbial Targets of Mytilus Defensins
| Defensin/Myticin | Target Organism Type | Specific Examples | Reference(s) |
|---|---|---|---|
| MGD-1 | Gram-positive bacteria | Micrococcus luteus | acs.org |
| Gram-negative bacteria | Escherichia coli | ||
| Myticin A & B | Gram-positive bacteria | Various | nih.govnih.gov |
| Myticin B | Fungus | Fusarium oxysporum | nih.gov |
| Gram-negative bacteria | Escherichia coli D31 | nih.gov | |
| Myticin C | Gram-positive bacteria | Various | nih.govresearchgate.net |
| Gram-negative bacteria | Escherichia coli | researchgate.netmdpi.com | |
| Fungus | Fusarium oxysporum | nih.govresearchgate.net | |
| Virus | Viral Haemorrhagic Septicaemia Virus (VHSV), Ostreid herpesvirus (OsHV-1), Human herpes simplex virus (HSV-1, HSV-2) | mdpi.comnih.gov | |
| Defensins (general) | Gram-positive bacteria | Micrococcus luteus, Staphylococcus aureus, Listeria monocytogenes | nih.govoup.com |
| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | nih.govoup.com | |
| Fungus | Candida albicans | researchgate.net |
Immunomodulatory Properties
In addition to their direct microbicidal functions, Mytilus defensins play a significant role in modulating the host's immune response, acting as cytokine-like molecules. mdpi.complos.org This immunomodulatory capacity is critical for orchestrating an effective defense against pathogens and in response to tissue injury. nih.govplos.org
A key immunomodulatory function of Mytilus defensins is their ability to attract immune cells, a process known as chemotaxis. Myticin C, in particular, has been identified as a potent chemoattractant for mussel hemocytes, the primary immune cells in bivalves. nih.govplos.org Synthetic Myticin C has been shown to induce a significant increase in the migration of hemocytes at concentrations as low as 0.025 µM. mdpi.com This chemotactic activity is crucial for recruiting hemocytes to sites of infection or injury, a central process in inflammation and wound healing. plos.org The morphology of hemocytes changes upon contact with Myticin C, showing signs of activation such as increased size and the presence of abundant granules. mdpi.complos.org This suggests that Myticin C not only recruits immune cells but also prepares them for their defensive functions. plos.org This function positions Myticin C as one of the first chemokine-like molecules identified in bivalves. plos.org
Table 2: Chemotactic Activity of Myticin C
| Molecule | Target Cell | Effective Concentration | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Synthetic red-MytCc | Mussel Hemocytes | 0.025 µM - 0.25 µM | 3- to 5-fold increase in hemocyte migration | mdpi.com |
| Recombinant Myt C | Mussel Hemocytes | Not specified | Induces cell migration and activation (altered morphology) | plos.org |
Inflammatory Response Modulation
Mytilus defensins can modulate the inflammatory response by influencing the expression of other immune-related genes. plos.orgnih.gov Overexpression of Myticin C in mussels has been shown to alter the expression of other antimicrobial peptides like Myticin B and Mytilin B, as well as the pattern recognition receptor MgC1q and the antibacterial enzyme lysozyme (B549824). plos.org This indicates that Myticin C can act as a signaling molecule that amplifies the immune response by triggering a broader defensive arsenal (B13267). plos.org Following a bacterial challenge, the transcriptomic response in mussel hemocytes includes the modulation of genes related to the regulation of the innate immune response and inflammatory processes. nih.gov However, the response can be complex; for instance, exposure to the bacterium Vibrio splendidus led to a down-regulation of defensin transcripts in Mytilus edulis hemocytes, while lysozyme expression was initially up-regulated. nih.gov This suggests a sophisticated regulation of the inflammatory response, where different components are deployed dynamically.
Contribution to Host Defense and Resilience
Mussels demonstrate a robust immune response to natural infections, with defensins playing a key role. Bacterial challenges trigger an increase in MGD-1 concentration in the plasma, which is released from hemocytes. mdpi.comnih.gov The expression of defensin genes is often modulated in response to pathogenic encounters. For example, after an initial injection with Vibrio splendidus, mussel hemocytes show an upregulation of genes related to the inflammatory response and defense against bacteria. nih.gov
Environmental stressors also significantly impact the expression of defensin genes. In Mytilus edulis, exposure to ZnO nanoparticles at normal salinity stimulated the mRNA levels of defensin. pangaea.de Conversely, low salinity had a strong immunosuppressive effect. pangaea.de In Mytilus coruscus, acute seawater acidification led to a rapid upregulation of several antimicrobial peptide transcripts, including big defensin, suggesting a preparatory immune response to potential infections under stressful environmental conditions. frontiersin.org Shell damage, a common form of physical stress, also induces an increase in the expression of antimicrobial peptides. frontiersin.org
Table 3: Mytilus Defensin Response to Infections and Stressors
| Species | Stressor/Infection | Tissue/Cell | Observed Response in Defensin Expression | Reference(s) |
|---|---|---|---|---|
| Mytilus galloprovincialis | Bacterial challenge | Hemocytes/Plasma | Increased release of MGD-1 from hemocytes into plasma | mdpi.comnih.gov |
| Mytilus galloprovincialis | Vibrio splendidus infection (initial) | Hemocytes | Upregulation of genes for inflammatory and defense response | nih.gov |
| Mytilus edulis | ZnO nanoparticles (normal salinity) | Hemocytes | Stimulated mRNA expression | pangaea.de |
| Mytilus edulis | Low salinity (5 ppt) | Hemocytes | Immunosuppressive effect | pangaea.de |
| Mytilus coruscus | Acute seawater acidification | Mantle | Rapid upregulation of big defensin transcripts | frontiersin.org |
| Mytilus coruscus | Shell damage | Mantle | Increased expression of antimicrobial peptides | frontiersin.org |
Wound Healing and Tissue Repair Roles
Recent evidence has highlighted a critical role for Mytilus defensins, particularly Myticin C, in wound healing and tissue repair. nih.govnih.gov This function is closely linked to its chemotactic properties. Following tissue injury, such as a wound in the adductor muscle, hemocytes containing high concentrations of Myticin C migrate to the damaged area to initiate the healing process. nih.govnih.gov
Transcriptomic analysis of hemocytes treated with Myticin C revealed the modulation of genes associated with cellular movement, such as myosin and transgelin, providing a molecular basis for its role in cell migration. nih.gov Functional assays have confirmed the chemotactic and healing activity of Myticin C. nih.gov In experimental models, treatment with Myticin C peptide led to accelerated regeneration after a wound or tail fin amputation in zebrafish larvae, supporting its potential as a wound-healing agent. nih.govnih.gov This suggests that beyond fighting infection, Myticin C acts as a damage-associated molecular pattern (DAMP) response molecule, signaling injury and orchestrating the subsequent repair processes. nih.gov
Evolutionary Biology and Comparative Genomics
Gene Duplication and Diversification Events
Gene duplication is a primary engine of evolutionary novelty for defensin (B1577277) genes in Mytilus and other bivalves. nih.govresearchgate.net The genomes of these mollusks often contain an expanded number of defensin genes, which are the result of lineage-specific gene tandem duplications. frontiersin.orgnih.gov For instance, the genome of the Mediterranean mussel, Mytilus galloprovincialis, contains at least six paralogous big defensin genes. frontiersin.orgnih.gov
These duplication events are typically followed by a rapid period of molecular diversification, where the newly created gene copies accumulate mutations and diverge in sequence and, consequently, in function. frontiersin.orgnih.gov This rapid evolution is evident in the high degree of sequence diversity observed among the defensin variants within a single species like M. galloprovincialis, where the pairwise similarity between encoded proteins can range from as low as 45% to over 90%. frontiersin.orgnih.gov This process of duplication and diversification has led to a remarkable expansion of the defensin repertoire, likely providing mussels with an enhanced ability to combat a wide and ever-changing array of pathogens. researchgate.netmdpi.com
| Species | Defensin Family | Number of Gene Copies/Variants | Key Evolutionary Feature | Reference |
|---|---|---|---|---|
| Mytilus galloprovincialis | Big Defensins | Six paralogous genes identified | Rapid molecular diversification post-duplication | frontiersin.orgnih.gov |
| Crassostrea gigas (Pacific Oyster) | Big Defensins | Multiple gene copies, at least three variants described | High sequence diversity and gene presence/absence variation (PAV) | nih.govplos.org |
| Mytilus galloprovincialis | Myticin-C | Multiple sequence variants per individual | High polymorphism and evidence of meiotic recombination | researchgate.netplos.org |
Mechanisms of Evolutionary Adaptation
Exon shuffling has played a significant role in the evolution of arthropod and mollusk defensins. nih.gov This mechanism involves the recombination of exons—the coding portions of genes—to create new gene structures. Comparative analysis of defensin genes from mussels and arthropods reveals that while the exon encoding the mature, active peptide is conserved, the surrounding exons and introns can differ substantially in number, size, and sequence. nih.gov This suggests that the core functional module of the defensin gene has been "shuffled" during evolution, integrating itself downstream of different leader sequences, which may have altered its expression or secretion. nih.gov
This modular evolution is also evident in the structure of big defensin genes, where the N-terminal hydrophobic region and the C-terminal β-defensin-like domain are encoded by separate exons. plos.orgifremer.fr This genomic architecture is a hallmark of gene assembly through exon shuffling and provides a pathway for creating novel, multi-domain antimicrobial peptides. plos.orgifremer.frmdpi.com
An extraordinary level of intraspecific sequence diversity is a defining feature of the Mytilus immune system. researchgate.net This diversity is particularly pronounced in AMP families like defensins and myticins. mdpi.complos.org The magnitude of this variation within the Mytilus species can often surpass the level of diversity seen between different species. frontiersin.org
A key mechanism driving this immense diversity is gene Presence/Absence Variation (PAV). nih.gov PAV refers to the phenomenon where specific genes are present in the genomes of some individuals within a species but absent in others. frontiersin.orgnih.govbiorxiv.org This results in each mussel possessing a unique and personal repertoire of AMP variants. mdpi.combiorxiv.org For example, while over 60 variants of myticin have been identified across the mussel population, any single individual may only possess an average of nine of these variants. biorxiv.org This high inter-individual variation, fueled by gene duplication, PAV, and possibly gene conversion, creates a highly dynamic and diverse "pan-genome" for the species' immune effectors, which is thought to be an adaptive strategy against the diverse and evolving microbial environment. researchgate.netfrontiersin.orgnih.gov
| Mechanism | Description | Consequence | Reference |
|---|---|---|---|
| Gene Duplication | Creation of multiple copies of defensin genes, often in tandem. | Expansion of the defensin gene family, providing raw material for diversification. | frontiersin.orgnih.gov |
| Exon Shuffling | Recombination of exons to form new gene architectures. | Creation of novel, multi-domain peptides by combining functional protein domains. | nih.govifremer.fr |
| Presence/Absence Variation (PAV) | Certain defensin genes are present in some individuals and absent in others. | Generates vast inter-individual diversity in the immune gene repertoire. | nih.govbiorxiv.org |
| High Polymorphism | Existence of numerous alleles and sequence variants for a single gene within the population. | Fine-tuning of peptide function and specificity against pathogens. | researchgate.netplos.org |
Gene Presence/Absence Variation (PAV)
The genome of the Mediterranean mussel, Mytilus galloprovincialis, exhibits a remarkable and complex pan-genomic structure. researchgate.netbiorxiv.org This means the entire gene pool of the species is composed of a "core" set of genes present in all individuals, and a "dispensable" or "accessory" genome, which consists of genes that are not shared universally among all mussels. biorxiv.orgcsic.es This phenomenon, known as Gene Presence/Absence Variation (PAV), is a significant source of genetic diversity and was described for the first time in a metazoan in Mytilus galloprovincialis. researchgate.netmdpi.com
Defensin genes are a prominent family among the numerous antimicrobial peptides (AMPs) that are subject to this widespread PAV. csic.esmdpi.com This results in a high degree of inter-individual variability, where each mussel possesses a potentially unique combination of defensin and other AMP genes. csic.esmdpi.commdpi.com Studies on the Mytilus genome have revealed that a significant portion of its protein-coding genes are dispensable, with estimates suggesting around 20,000 dispensable genes compared to a core set of approximately 45,000. researchgate.netmdpi.com These dispensable genes, including those for defensins, are often located in hemizygous genomic regions, meaning they may be present as only a single copy in an individual. researchgate.net
The big defensin genes in Mytilus are also subject to PAV. frontiersin.org In an analysis of 15 resequenced M. galloprovincialis individuals, a total of 33 unique variants of big defensins were identified, belonging to six different sequence clusters. frontiersin.org This variation is a hallmark of the mussel's adaptive strategy, providing a diverse molecular arsenal (B13267) to combat pathogens. The concept of a pan-genome, first established in prokaryotes, is thus evident in Mytilus, with PAV affecting a wide range of gene families involved in immunity and survival. biorxiv.orgfrontiersin.org This genomic plasticity is considered a key factor in the resilience and invasive success of this species. researchgate.net
The table below illustrates the concept of PAV for another family of mussel AMPs, the mytimycins, based on the analysis of 16 individual genomes. While specific data for defensin PAV across individuals was not detailed in the search results, this table serves as a representative example of how PAV manifests in mussel immune gene families.
Table 1: Example of Presence/Absence Variation of Mytimycin (B1577333) Gene Clusters in 16 Mytilus galloprovincialis Individuals This table is interactive. Users can sort columns to observe the frequency and distribution of different gene clusters.
| Gene Cluster | Individual 1 | Individual 2 | Individual 3 | Individual 4 | Individual 5 | Individual 6 | Individual 7 | Individual 8 | Individual 9 | Individual 10 | Individual 11 | Individual 12 | Individual 13 | Individual 14 | Individual 15 | Individual 16 | Frequency of Occurrence |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Mytimycin E1 | Present | Absent | Present | Present | Absent | Present | Present | Absent | Present | Present | Absent | Present | Present | Absent | Present | Present | 11 |
| Mytimycin F1 | Present | Present | Absent | Present | Present | Absent | Present | Present | Absent | Present | Present | Absent | Present | Present | Absent | Present | 11 |
| Mytimycin F2 | Present | Present | Present | Absent | Present | Present | Absent | Present | Present | Absent | Present | Present | Absent | Present | Present | Absent | 11 |
| Mytimycin J1 | Absent | Present | Present | Present | Present | Present | Present | Absent | Present | Present | Present | Absent | Present | Present | Present | Absent | 12 |
| Unique Variants | 4 | 5 | 3 | 6 | 5 | 4 | 5 | 5 | 6 | 4 | 5 | 4 | 5 | 5 | 6 | 4 | Avg: 4.8 |
Source: Data extrapolated from findings on mytimycin diversity in Mytilus galloprovincialis. mdpi.com
Comparative Analysis with Defensins from Other Molluscs and Invertebrates
Mytilus defensins belong to the broad family of invertebrate defensins, which are characterized by a cysteine-stabilized α-β (CSαβ) motif. acs.org However, significant structural and evolutionary differences exist when compared with defensins from other molluscs and invertebrates.
Molluscan defensins themselves are diverse. For instance, the Mediterranean mussel defensin MGD-1 is a 39-residue peptide stabilized by four disulfide bonds. acs.org This is a notable difference from the three disulfide bonds commonly found in arthropod defensins, such as those from insects. acs.org Despite this additional disulfide bond, MGD-1 exhibits bactericidal activity against Gram-positive bacteria similar to that of insect defensin A, suggesting the fourth bond is not essential for this specific biological activity. acs.org The three-dimensional structure of MGD-1 consists of a helical section and two antiparallel β-strands, a common feature for peptides with the CSαβ motif. acs.org
Within bivalves, the "big defensin" family presents another layer of complexity. These peptides are considered evolutionary ancestors of vertebrate β-defensins. frontiersin.org They have been identified in various bivalves, including mussels, oysters (Crassostrea gigas), scallops (Argopecten irradians), and clams (Ruditapes philippinarum). frontiersin.orgresearchgate.netresearchgate.net While structurally related, their expression patterns can vary significantly between species. In mussels and clams, big defensins are primarily expressed in epithelial tissues, whereas in oysters and horseshoe crabs (Tachypleus tridentatus), their expression is specific to hemocytes. frontiersin.orgresearchgate.net
Comparing Mytilus defensins to those of more distant invertebrates reveals both conserved features and convergent evolution. Arthropod defensins (from insects and horseshoe crabs) and mollusc defensins share the CSαβ structural motif. acs.orgifremer.fr However, nematode antibacterial factors (ABFs), while structurally and functionally similar to invertebrate defensins, lack sequence similarity and have a different genomic organization, suggesting they arose through convergent evolution. nih.gov
The table below summarizes key characteristics of defensins and related peptides from Mytilus and other representative invertebrates.
Table 2: Comparative Characteristics of Invertebrate Defensins This table is interactive. Users can sort columns to compare features across different species.
| Organism Group | Representative Species | Peptide Name/Family | Key Structural Features | Primary Tissue Expression | Notes |
|---|---|---|---|---|---|
| Mollusca (Bivalvia) | Mytilus galloprovincialis | MGD-1 | CSαβ motif, 4 disulfide bonds | Hemocytes | Active against Gram-positive bacteria. acs.orgifremer.fr |
| Mollusca (Bivalvia) | Mytilus galloprovincialis | Big Defensins | N-terminal hydrophobic domain, C-terminal β-defensin-like domain | Epithelial tissues (gills, mantle, digestive gland) | Ancestors of vertebrate β-defensins; subject to PAV. frontiersin.orgresearchgate.net |
| Mollusca (Bivalvia) | Crassostrea gigas (Oyster) | Cg-BigDefensins | Similar to mussel big defensins | Hemocytes | Expression pattern differs from mussels. frontiersin.orgresearchgate.net |
| Mollusca (Bivalvia) | Argopecten irradians (Scallop) | AiBD | Big defensin family member | Various tissues | Single isoform identified in early studies. researchgate.net |
| Arthropoda (Insecta) | Various (e.g., Phormia terranovae) | Defensin A | CSαβ motif, 3 disulfide bonds | Fat body, secreted into hemolymph | Classic example of arthropod defensin. acs.org |
| Arthropoda (Chelicerata) | Tachypleus tridentatus (Horseshoe Crab) | Tt-BigDef | Big defensin family member | Hemocytes (stored in granules) | Displays antimicrobial and LPS-binding properties. researchgate.net |
| Nematoda | Ascaris suum | ASABF | Similar 3D structure to defensins | Secreted | Lacks sequence similarity to other defensins; example of convergent evolution. nih.gov |
Source: Compiled from multiple research articles. frontiersin.orgacs.orgresearchgate.netnih.govifremer.fr
Research Methodologies and Future Directions
Genomic and Transcriptomic Approaches
The study of Mytilus defensins has been significantly advanced by genomic and transcriptomic techniques, which allow for the identification, characterization, and quantification of the genes and transcripts encoding these defense molecules.
High-throughput sequencing technologies, such as RNA-Seq and Digital Gene Expression (DGE), have been instrumental in identifying novel defensin-related transcripts and understanding their expression patterns. Deep RNA sequencing of Mytilus galloprovincialis has led to the discovery of new families of antimicrobial peptides (AMPs), including big defensins. researchgate.netnih.gov These methods have revealed a surprising abundance and diversity of cysteine-rich AMPs, particularly in the circulating hemocytes. researchgate.net
DGE profiling has been employed to identify genes involved in the immune response of oysters, a related bivalve, to bacterial infections, leading to the identification of several big defensin (B1577277) sequences. ifremer.frplos.org This approach allows for the quantification of gene expression and has shown that different big defensin genes (e.g., Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3 in oysters) exhibit different expression patterns in response to microbial challenges, with some being inducible and others constitutively expressed. ifremer.frplos.org Transcriptomic analysis of Mytilus coruscus mantle tissue under stress has also been performed, demonstrating the utility of RNA-seq in identifying differentially expressed genes under various conditions. frontiersin.org
The analysis of transcriptomes from different larval stages of mollusks has revealed that defensin expression can vary with development. nih.gov Furthermore, transcriptomic studies on Mytilus galloprovincialis exposed to toxins have identified the differential expression of big defensin 2 in the digestive gland, highlighting the tissue-specific response to environmental stressors. mdpi.com
Quantitative Polymerase Chain Reaction (qPCR) is a widely used technique to quantify the expression of specific genes, including those encoding Mytilus defensins. Studies have utilized qPCR to investigate the influence of environmental factors, such as temperature and salinity, on defensin gene expression in Mytilus galloprovincialis. ifremer.fr These analyses have shown a significant positive influence of temperature and salinity on defensin expression. ifremer.fr
qPCR has also been crucial in validating the results obtained from high-throughput sequencing. For instance, the differential expression of big defensin 2, initially identified by RNA-Seq in mussels exposed to DSP toxins, was confirmed using qPCR. mdpi.com Similarly, qPCR has been used to study the expression patterns of defensin genes in Mytilus chilensis in response to environmental variability, revealing correlations between gene expression and local oceanographic conditions. researchgate.netfishlarvae.org The technique has also been employed to analyze the expression levels of various immune genes, including defensin, in response to bacterial challenges and thermal stress in Mytilus galloprovincialis from different European farming areas. nih.gov
The reliability of qPCR data is dependent on the use of appropriate housekeeping genes for normalization. Studies have identified stable reference genes in mussels for this purpose. mdpi.com
Bioinformatics plays a pivotal role in the analysis of the vast datasets generated by high-throughput sequencing. Tools for gene identification, sequence alignment, and phylogenetic analysis are essential for characterizing Mytilus defensins and understanding their evolutionary relationships.
The identification of novel defensin families, such as mytimacins and big defensins, was achieved through the bioinformatic analysis of RNA sequencing data. researchgate.netnih.gov This involves predicting open reading frames (ORFs) and identifying characteristic features like N-terminal signal peptides and cysteine motifs. researchgate.net The analysis of the Mytilus galloprovincialis genome has revealed a high degree of complexity, with significant intraspecific sequence diversity in immune-related genes like defensins. csic.es
Bioinformatic approaches have been used to identify myticalins, another novel AMP family in Mytilus galloprovincialis, by analyzing genomic and transcriptomic data. mdpi.com These analyses have also helped in understanding the taxonomic distribution of these peptides. mdpi.commdpi.com The BLAST program is commonly used to compare nucleotide and amino acid sequences to identify homologous genes in public databases. diva-portal.orggeneticsmr.org Furthermore, phylogenetic trees constructed using bioinformatic tools have shown that big defensins form a distinct group, predominantly found in mollusks. researchgate.netplos.org
| Methodology | Application in Mytilus Defensin Research | Key Findings |
|---|---|---|
| High-Throughput Sequencing (RNA-Seq, DGE) | Identification of novel defensin transcripts and expression profiling in various tissues and conditions. researchgate.netifremer.frplos.orgfrontiersin.orgnih.govmdpi.com | Discovery of new AMP families like big defensins and mytimacins. researchgate.netnih.gov Revelation of high diversity and abundance of defensin transcripts in hemocytes. researchgate.net Differential expression of defensin genes in response to environmental stressors and developmental stages. nih.govmdpi.com |
| Quantitative Polymerase Chain Reaction (qPCR) | Quantification of defensin gene expression in response to environmental factors, pathogens, and validation of sequencing data. mdpi.comifremer.frresearchgate.netfishlarvae.orgnih.gov | Demonstrated influence of temperature and salinity on defensin expression. ifremer.fr Confirmed differential expression patterns observed in RNA-Seq studies. mdpi.com Showed variation in defensin expression based on geographic location and specific challenges. nih.gov |
| Bioinformatics | Gene identification, sequence analysis, phylogenetic reconstruction, and analysis of genomic and transcriptomic data. researchgate.netnih.govplos.orgcsic.esmdpi.commdpi.comdiva-portal.orggeneticsmr.org | Identification of novel defensin families and their characteristic molecular features. researchgate.netmdpi.com Understanding the complex genomic organization and high diversity of defensin genes. csic.es Elucidation of the evolutionary relationships of Mytilus defensins with other AMPs. plos.org |
Quantitative Polymerase Chain Reaction (qPCR) Techniques
Proteomic and Immunological Techniques
The study of Mytilus defensins at the protein level involves their purification, characterization, and visualization within the mussel's tissues and cells.
The isolation and characterization of Mytilus defensin peptides are crucial for understanding their structure and function. MGD1 (Mytilus galloprovincialis defensin 1), a 4 kDa peptide, was initially purified from the plasma of mussels. biologists.com Subsequently, it was also isolated from the organelle-rich fraction of hemocytes. biologists.com The purification process often involves techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). biologists.comresearchgate.netresearchgate.net
Once purified, the primary structure of the defensin can be determined. For instance, sequence analysis of the cDNA for MGD1 and a newly identified isoform, MGD2, revealed that they are synthesized as precursor proteins. biologists.comresearchgate.net These precursors consist of a signal peptide, the mature active peptide, and a C-terminal extension. biologists.comresearchgate.net Recombinant defensin peptides can also be produced in expression systems like E. coli for further characterization and functional studies. nih.govnih.gov The molecular weight of the purified or recombinant peptides is often confirmed using techniques like SDS-PAGE and mass spectrometry. researchgate.netnih.gov
Immunocytochemistry and various microscopy techniques are employed to visualize the cellular and subcellular localization of Mytilus defensins. These methods have shown that defensins are predominantly located in the granules of a specific subclass of hemocytes known as granulocytes. biologists.comresearchgate.netifremer.fr
Using both light and electron microscopy, researchers have observed that defensins are found in vesicles of granulocytes with small granules and also in the large clear granules of another granulocyte subclass. biologists.comresearchgate.net Confocal microscopy has further revealed that while defensins and another AMP, mytilin, can be located in the same hemocyte and even the same granule, they are also partially located in different subtypes of circulating hemocytes. researchgate.netifremer.frifremer.frnih.govresearchgate.net This differential distribution suggests a spatial organization of the immune response within the mussel. ifremer.fr
Immunocytochemical studies have also detected defensin-like substances in the granular structures of enterocytes in the intestine, indicating a role for defensins in the mucosal immunity of the gastrointestinal tract. ifremer.fr
| Technique | Application in Mytilus Defensin Research | Key Findings |
|---|---|---|
| Protein Purification (e.g., RP-HPLC) | Isolation of defensin peptides from mussel plasma and hemocytes. biologists.comresearchgate.netresearchgate.net | Purification of MGD1 and other defensin isoforms. biologists.com Enabled subsequent structural and functional characterization. biologists.comresearchgate.net |
| Protein Characterization (e.g., SDS-PAGE, Mass Spectrometry, Sequencing) | Determination of molecular weight and amino acid sequence of defensin peptides. biologists.comresearchgate.netresearchgate.netnih.gov | Mytilus defensins are synthesized as precursor proteins. biologists.comresearchgate.net Characterization of recombinant defensins. nih.govnih.gov |
| Immunocytochemistry and Microscopy (Confocal, Electron) | Localization of defensin peptides within mussel tissues and cells. researchgate.netbiologists.comresearchgate.netifremer.frifremer.frnih.govresearchgate.net | Defensins are primarily stored in the granules of hemocytes (granulocytes). biologists.comresearchgate.netifremer.fr Differential localization of defensins and other AMPs within hemocyte populations. researchgate.netifremer.frifremer.frnih.govresearchgate.net Presence of defensins in intestinal enterocytes. ifremer.fr |
In Situ Hybridization
In situ hybridization (ISH) is a powerful technique used to visualize the specific location of gene expression (mRNA transcripts) within cells and tissues. For Mytilus defensin, ISH studies have been crucial in identifying the primary sites of its synthesis.
Research findings indicate that Mytilus defensin precursors are predominantly and abundantly expressed in hemocytes, the circulating immune cells of the mussel. nih.govifremer.frnih.gov Specifically, the transcripts are localized within a subclass of hemocytes known as granulocytes. ifremer.frnih.govcore.ac.uk Some studies have further differentiated these, finding defensin mRNA in both granulocytes containing small granules and those with large, clear granules. nih.govcore.ac.uk Beyond the circulatory system, there is evidence of defensin expression in epithelial tissues. Immunoreactivity for Mytilus defensin has been detected in the granular structures of enterocytes, the cells lining the intestine, suggesting a role in mucosal immunity. ifremer.frnih.gov In contrast, some studies have noted an absence of defensin-expressing cells in the gills, where other AMPs like mytilins and myticins are prevalent. ifremer.fr
In the related Lessepsian mussel, Brachidontes pharaonis, ISH similarly localized defensin transcripts to granulocytes with both large and small granules. core.ac.ukresearchgate.net Methodologically, studies on other bivalve AMPs, such as the oyster Cg-defensin, also rely on ISH to show expression in hemocytes that infiltrate tissues like the mantle, highlighting the technique's utility in tracking immune responses. ifremer.fr Interestingly, challenges with bacteria did not appear to alter the mRNA patterns of defensin within hemocytes, suggesting a constitutive expression profile. nih.gov
Table 1: Localization of Mytilus Defensin Expression via In Situ Hybridization
| Tissue/Cell Type | Finding | Reference Species | Citations |
|---|---|---|---|
| Hemocytes (circulating immune cells) | Primary site of abundant defensin mRNA expression. | Mytilus galloprovincialis | nih.govnih.gov |
| Granulocytes (hemocyte subclass) | Specific cell type expressing defensin transcripts. Found in both small- and large-granule subtypes. | Mytilus galloprovincialis, Brachidontes pharaonis | ifremer.frnih.govcore.ac.uk |
| Enterocytes (intestine epithelium) | Defensin immunoreactivity observed in granular structures. | Mytilus galloprovincialis | ifremer.frnih.gov |
| Gills | Studies report an absence of defensin-expressing cells, in contrast to other AMPs. | Mytilus galloprovincialis | ifremer.fr |
Functional Validation Methodologies
Determining the biological function of Mytilus defensin requires robust validation methods, both in controlled laboratory settings (in vitro) and within living organisms (in vivo).
A cornerstone of functional validation is the chemical synthesis of the peptide, followed by activity assays. Mytilus defensin MGD-1 (from Mytilus galloprovincialis) has been successfully produced using solid-phase peptide synthesis. nih.govrcsb.org These synthetic versions allow for detailed functional studies without the need for laborious purification from natural sources.
The primary function assessed in vitro is antimicrobial activity, typically measured using microplate-based liquid growth inhibition assays. redalyc.org In these assays, various concentrations of the synthetic peptide are incubated with microbial cultures, and growth inhibition is measured by changes in optical density. redalyc.org Synthetic MGD-1 has been shown to have activity that is comparable to its native counterpart, with a broad spectrum of action against both Gram-positive and Gram-negative bacteria. nih.govrcsb.org Furthermore, this activity is not cytotoxic to eukaryotic cells, such as human red blood cells.
Beyond whole-peptide synthesis, researchers also create smaller, synthetic fragments to pinpoint the exact regions responsible for the peptide's activity. This approach was instrumental in discovering that a 10-amino acid fragment of MGD-1 is capable of inhibiting the White Spot Syndrome Virus, a significant pathogen in crustaceans. encyclopedia.pub This demonstrates that the function of Mytilus defensin extends beyond antibacterial activity to include antiviral properties, which are retained in a minimal structural domain. encyclopedia.pub
Table 2: In Vitro Activity of Synthetic Mytilus Defensin and its Fragments
| Peptide | Assay Type | Target Organism(s) | Observed Effect | Citations |
|---|---|---|---|---|
| Synthetic MGD-1 (full peptide) | Liquid growth inhibition assay | Gram-positive and Gram-negative bacteria | Bactericidal activity similar to native peptide. | nih.gov |
| Synthetic MGD-1 (full peptide) | Cytotoxicity assay | Human erythrocytes, protozoa | No cytotoxic effects observed. | |
| Synthetic 10-amino acid fragment of MGD-1 | Viral inhibition assay | White Spot Syndrome Virus (WSSV) | Inhibits viral activity and reduces mortality in infected shrimp. | encyclopedia.pub |
In vivo gene perturbation methodologies, such as RNA interference (RNAi), are powerful tools for validating gene function within a living organism. RNAi works by introducing double-stranded RNA (dsRNA) that matches the sequence of a target gene (e.g., the defensin gene). This leads to the specific degradation of the gene's mRNA, effectively "silencing" or "knocking down" its expression. By observing the resulting phenotype—for instance, an increased susceptibility to infection—researchers can infer the gene's function.
While RNAi is a well-established technique for functional genomics in many marine invertebrates, published studies specifically applying RNAi to silence Mytilus defensin have not been prominent. However, this methodology represents a critical future direction for defensin research. A hypothetical study would involve injecting Mytilus with defensin-specific dsRNA, followed by a bacterial or viral challenge. A subsequent increase in the mussel's mortality or pathogen load compared to control groups would provide direct in vivo evidence of Mytilus defensin's essential role in host defense. The study of natural gene presence/absence variation (PAV) in related AMPs, such as big defensins in oysters, serves as a parallel concept of how gene availability impacts the organism's immune capacity. frontiersin.org
In Vitro Functional Assays (e.g., synthetic peptide activity)
Advanced Bioinformatic and Biostatistical Analyses
Computational approaches are indispensable for placing Mytilus defensin in an evolutionary and structural context.
Phylogenetic analysis reconstructs the evolutionary history and relationships of genes and proteins. For Mytilus defensin, these methods begin with a multiple sequence alignment of defensin amino acid or nucleotide sequences from various species. Computational algorithms are then applied to this alignment to generate a phylogenetic tree, which visually represents the evolutionary distances between the sequences.
Commonly used methods include the Neighbor-Joining (NJ) algorithm, a distance-matrix method, and more statistically robust approaches like Bayesian inference (BI) and Maximum Likelihood (ML). core.ac.ukplos.orggeneticsmr.org These analyses are often performed with software packages such as MEGA and MrBayes, with the reliability of the tree branches assessed through bootstrap analysis or the calculation of posterior probabilities. core.ac.ukplos.orggeneticsmr.org
Phylogenetic studies have consistently revealed that Mytilus defensins are part of the ancient and widespread family of CS-αβ (cysteine-stabilized alpha-beta) peptides. nih.gov They show a clear common ancestry with defensins from arthropods, indicating a shared evolutionary origin. nih.govresearchgate.net These analyses also effectively distinguish the defensin family from other mussel AMP families like mytilins, myticins, and big defensins, helping to classify the complex repertoire of immune effectors in Mytilus. geneticsmr.orgnih.gov It is hypothesized that an ancestral defensin-like gene provided the structural scaffold from which other related AMPs in mussels evolved through gene duplication and diversification. nih.gov
Understanding the three-dimensional (3D) structure of Mytilus defensin is key to understanding its mechanism of action. This is achieved through both experimental techniques and computational prediction algorithms.
The definitive experimental method for determining protein structure is Nuclear Magnetic Resonance (NMR) spectroscopy. The solution structure of MGD-1 was solved using NMR, revealing that it adopts a characteristic CS-αβ fold, comprising one α-helix and two antiparallel β-sheets held together by disulfide bonds. nih.govrcsb.orgifremer.fr A notable feature of MGD-1 is that its structure is stabilized by four disulfide bonds, whereas most arthropod defensins have only three. nih.gov
When experimental structures are unavailable, computational algorithms are used to predict the 3D structure from the amino acid sequence. These methods include:
Homology Modeling: This approach builds a model based on the known experimental structure of a related protein (a "template"). It has been used to predict the structure of defensin-like peptides like myticofensin. researchgate.net
Threading (or Fold Recognition): This method fits a sequence to a library of known protein folds to find the best match. The I-TASSER server is a prominent tool for this approach and has been used to model related mussel AMPs. nih.gov
Ab Initio Prediction: Servers like Phyre/Phyre2 predict structure from physicochemical principles, which is useful when no clear template is available. capes.gov.br
These computational models have consistently predicted a CS-αβ structural scaffold for Mytilus defensins and related peptides, corroborating the experimental NMR data and reinforcing the structural conservation within this peptide superfamily. nih.govresearchgate.net
Table 3: Methods for Mytilus Defensin Structural Analysis
| Methodology | Description | Key Findings for Mytilus Defensin (MGD-1) | Citations |
|---|---|---|---|
| NMR Spectroscopy | Experimental technique to determine the 3D structure of molecules in solution. | Confirmed a CS-αβ motif (1 α-helix, 2 β-sheets) stabilized by a unique set of four disulfide bonds. | nih.govrcsb.orgnih.gov |
| Homology Modeling / Threading | Computational algorithms (e.g., I-TASSER, Phyre) that predict structure based on known templates or folds. | Consistently predict the conserved CS-αβ structural scaffold for defensins and related peptides. | nih.govresearchgate.netcapes.gov.br |
Statistical Analysis of Expression Data
The quantification of Mytilus defensin gene expression is frequently subjected to rigorous statistical analysis to determine the significance of observed changes in response to various stimuli. Researchers employ a range of statistical models to interpret expression data, which is most commonly generated via quantitative PCR (qPCR).
One-way analysis of variance (ANOVA) is a common method used to identify significant differences in defensin expression levels between control groups and those challenged with pathogens at various time points. geneticsmr.org For instance, studies on Hyriopsis cumingii have used one-way ANOVA to analyze the temporal expression pattern of big defensin after injection with Aeromonas hydrophila. geneticsmr.org
In studies investigating the influence of environmental parameters, more complex statistical approaches are utilized. Principal Component Analysis (PCA) and multiple regression models have been applied to assess the impact of factors like temperature and salinity on defensin expression in Mytilus galloprovincialis. ifremer.fr These analyses have revealed a significant positive influence of both temperature and salinity on defensin expression, although the precise quantitative relationship could not be validated due to statistical constraints within the models. ifremer.fr Similarly, multivariate and correlation analyses have been used to explore the links between the expression of immune-related genes, including defensin, and local oceanographic conditions for the mussel Mytilus chilensis. fishlarvae.org To account for potential unequal variances in expression data, tests such as the ANOVA-Welch F test have also been employed. nih.gov
Below is a table summarizing statistical methodologies applied in the study of Mytilus defensin expression.
| Statistical Method | Application in Mytilus Defensin Research | Key Findings/Purpose | References |
| One-Way ANOVA | Comparison of defensin expression in mussel tissues at different time points post-bacterial challenge. | Determined whether significant differences existed between challenged and control groups. | geneticsmr.org |
| Principal Component Analysis (PCA) | To study the influence of environmental parameters (temperature, salinity) on the expression of a suite of immune genes, including defensin. | Revealed a positive influence of temperature on the expression of defensin and other immune-related genes. | ifremer.fr |
| Multiple Regression Models | To model the relationship between defensin expression and environmental variables like temperature and salinity. | Showed a significant influence of temperature and salinity on defensin expression, though the relationship could not be quantified. | ifremer.fr |
| Multivariate and Correlation Analyses | To assess the relationship between individual gene expression levels (including defensin) and site-specific oceanographic features. | Used to test for correlations between defensin expression and factors like sea surface temperature and chlorophyll (B73375) concentration. | fishlarvae.org |
| ANOVA-Welch F test | To compare expression variability, preventing assumption problems with unequal variances. | Used in analyses comparing gene expression across different genomic fractions (e.g., core vs. dispensable genes). | nih.gov |
Emerging Research Avenues
The study of Mytilus defensin is moving beyond simple expression analysis towards more integrated and holistic approaches. These emerging avenues promise to provide a deeper understanding of the defensin's role within the broader biological system of the mussel, particularly in the context of environmental adaptation.
Systems Biology and Integrative Omics Approaches
Systems biology aims to understand biological systems in a holistic framework by integrating diverse data types. frontiersin.orgnih.gov The application of "omics" technologies—such as genomics, transcriptomics, and proteomics—is central to this approach and is becoming increasingly vital in marine bivalve research. mdpi.comresearchgate.netamazon.com These methods provide a comprehensive view of the molecular processes, moving from the study of single genes to understanding complex interaction networks. mdpi.com
In Mytilus research, transcriptomics has been particularly insightful. The use of species-specific DNA microarrays, or "Immunochips," has allowed for the study of broad transcriptional profiles and co-expression landscapes in response to infection. nih.gov For example, these arrays confirmed the down-regulation of defensin MGD1b in the hemocytes of mussels injected with Vibrio splendidus. nih.gov More recently, deep RNA sequencing (RNA-seq) has led to the discovery of new antimicrobial peptide (AMP) families, including novel big defensins in Mytilus galloprovincialis. researchgate.net
Genomic and pangenomic approaches are also revealing new layers of complexity. The sequencing of the M. galloprovincialis genome highlighted a high degree of intraspecific sequence diversity, especially in immune-related genes. researchgate.net Furthermore, the discovery that the Mytilus pangenome has a large fraction of "dispensable" genes suggests that this gene presence/absence variation (PAV) has significant implications for the mussel's transcriptional landscape and, consequently, its phenotype. nih.gov Many of these dispensable genes are expressed in a limited number of individuals or tissues, potentially providing accessory functions that are advantageous under specific conditions. nih.gov
The table below outlines key omics approaches and their application to the study of Mytilus defensin.
| Omics Approach | Description | Application to Mytilus Defensin Research | References |
| Transcriptomics (Microarray) | Use of a species-specific "Immunochip" to measure the expression levels of thousands of immune-related genes simultaneously. | Validation of defensin gene modulation during bacterial challenge and study of co-expression networks. | nih.gov |
| Transcriptomics (RNA-Seq) | Deep sequencing of the entire set of RNA transcripts (the transcriptome) in a cell or tissue. | Identification of novel big defensin transcripts and isoforms, revealing greater molecular diversity. | researchgate.net |
| Genomics / Pangenomics | Comparative analysis of whole genomes from multiple individuals to define a "core" set of shared genes and a "dispensable" set present in only some individuals. | Revealed high sequence diversity in immune genes and linked gene presence/absence variation to the adaptive potential of mussels. | nih.govresearchgate.net |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Identification of defensin peptides directly from mussel plasma and hemocytes. | biologists.comnih.gov |
Role in Mussel Adaptation to Changing Environments
Sessile, filter-feeding organisms like mussels are constantly exposed to a wide range of environmental fluctuations and a sea of potential pathogens. nih.gov Their ability to thrive in such conditions suggests a highly effective and adaptable immune system. researchgate.net Mytilus defensins are a key component of this defense system, and their expression is clearly modulated by environmental factors.
Studies have demonstrated that defensin gene expression is significantly influenced by changes in water temperature and salinity. ifremer.fr This suggests that defensins play a role in the mussel's physiological response to abiotic environmental stressors. The expression of defensins and other antimicrobial peptides can vary seasonally, often appearing more expressed in the warmer months of spring and summer. ifremer.fr
Beyond abiotic factors, defensins are crucial for adapting to a changing biotic environment, namely the constant threat of infection. The complexity and diversity of defensin genes within the Mytilus genus are likely a product of an evolutionary arms race with pathogens. frontiersin.org The recent discovery that the Mytilus genome contains a large set of dispensable genes provides a potential mechanism for this rapid adaptation. nih.gov It is hypothesized that this genomic flexibility, allowing for variation in the presence or absence of certain genes, may provide advantageous functions that enhance fitness in specific habitats or under particular environmental pressures. nih.govresearchgate.net Therefore, the regulation and diversification of the defensin gene family are likely central to the mussel's remarkable ability to adapt to changing and often challenging coastal environments. nih.gov
Q & A
Q. How can researchers identify and classify Mytilus defensins across different species?
Methodological Answer:
- Use transcriptome sequencing to identify defensin-coding genes in Mytilus species, focusing on conserved cysteine-rich motifs (e.g., C-X6-C-X3-C-X13(14)-C-X4-C-C) .
- Compare amino acid sequences with known arthropod and mollusk defensins (e.g., Argopecten irradians and Venerupis philippinarum) to infer phylogenetic relationships .
- Validate purity and molecular weight via MALDI-TOF mass spectrometry, accounting for unresolved residues (e.g., X in Mytilus edulis defensins) .
Q. What experimental approaches are optimal for isolating Mytilus defensins from hemolymph or tissues?
Methodological Answer:
- Extract hemolymph under sterile conditions and use acidic buffer precipitation (e.g., 0.1% trifluoroacetic acid) to enrich cationic peptides .
- Employ preparative electrophoresis (e.g., 491 Prep Cell) or HPLC with C18 reverse-phase columns for further purification .
- Confirm antimicrobial activity using agar diffusion assays against gram-positive (e.g., Micrococcus luteus) and gram-negative (e.g., Escherichia coli) bacteria .
Q. How do Mytilus defensins differ structurally from other molluscan AMPs like mytilins or myticins?
Methodological Answer:
- Analyze disulfide bond patterns via Edman degradation or tandem MS to resolve cysteine connectivity (e.g., Mytilus galloprovincialis defensins follow arthropod-like C1–C4, C2–C5, C3–C6 bridges) .
- Compare tertiary structures using NMR or homology modeling, noting differences in β-sheet domains between defensins and α-helical mytilins .
Advanced Research Questions
Q. How can transcriptomic variability in Mytilus defensins be resolved given the lack of a reference genome?
Methodological Answer:
- Combine PacBio long-read sequencing with Illumina short reads to assemble full-length isoforms, resolving paralogous genes .
- Validate splice variants via qPCR with isoform-specific primers, cross-referencing EST libraries from stress-induced mussels .
- Use motif discovery tools (e.g., MEME Suite) to identify conserved regulatory elements in defensin promoters .
Q. What experimental designs address contradictions in reported antimicrobial spectra of Mytilus defensins?
Methodological Answer:
- Standardize assay conditions (e.g., ionic strength, pH) to mitigate confounding factors in MIC (minimum inhibitory concentration) measurements .
- Perform comparative studies using defensins purified from distinct tissues (e.g., gill vs. hemocytes) to assess tissue-specific post-translational modifications .
- Integrate proteomic data with functional assays to correlate sequence variants (e.g., residue substitutions) with activity shifts .
Q. How can researchers model the evolutionary origins of Mytilus defensins within lophotrochozoans?
Methodological Answer:
- Reconstruct ancestral defensin sequences using maximum likelihood (e.g., RAxML) or Bayesian methods (e.g., MrBayes), leveraging homologs from Crassostrea gigas and Octopus bimaculoides .
- Test for positive selection using codon-based models (e.g., PAML) to identify residues under diversifying selection in immune-related domains .
Q. What heterologous expression systems are suitable for producing bioactive Mytilus defensins?
Methodological Answer:
- Optimize codon usage for E. coli BL21(DE3) and use fusion tags (e.g., thioredoxin) to enhance solubility of cysteine-rich peptides .
- Validate folding via circular dichroism (CD) spectroscopy and compare activity to native peptides extracted from mussel hemolymph .
Data Analysis and Integration
Q. How should researchers handle conflicting molecular weight data for Mytilus defensins?
Methodological Answer:
Q. What bioinformatics tools are recommended for annotating Mytilus defensins in multi-omics datasets?
Methodological Answer:
Q. How can functional studies reconcile Mytilus defensin activity with ecological variables (e.g., salinity, pollution)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
